REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:21]=[C:20]([O:22][CH3:23])[CH:19]=[CH:18][C:4]=1[CH2:5][NH:6][C:7]1[CH:14]=[CH:13][C:10]([C:11]#[N:12])=[CH:9][C:8]=1[N+:15]([O-])=O.S(S([O-])=O)([O-])=O.[Na+].[Na+].C(=O)(O)[O-].[Na+].[Na+].[Cl-]>C1COCC1.O.CCOC(C)=O.CO>[CH3:1][O:2][C:3]1[CH:21]=[C:20]([O:22][CH3:23])[CH:19]=[CH:18][C:4]=1[CH2:5][NH:6][C:7]1[CH:14]=[CH:13][C:10]([C:11]#[N:12])=[CH:9][C:8]=1[NH2:15] |f:1.2.3,4.5,6.7|
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Name
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4-(2,4-dimethoxybenzylamino)-3-nitrobenzonitrile
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Quantity
|
4.54 g
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Type
|
reactant
|
Smiles
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COC1=C(CNC2=C(C=C(C#N)C=C2)[N+](=O)[O-])C=CC(=C1)OC
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Name
|
|
Quantity
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20 g
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Type
|
reactant
|
Smiles
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S(=O)([O-])S(=O)[O-].[Na+].[Na+]
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Name
|
|
Quantity
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10 g
|
Type
|
reactant
|
Smiles
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C([O-])(O)=O.[Na+]
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Name
|
|
Quantity
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400 mL
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Type
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solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
350 mL
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Type
|
solvent
|
Smiles
|
O
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Name
|
|
Quantity
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0 (± 1) mol
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Type
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solvent
|
Smiles
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CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
to maintain a homogeneous solution
|
Type
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CUSTOM
|
Details
|
the organic layer was separated
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Type
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EXTRACTION
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Details
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The aqueous layer was extracted again with 400 mL EtOAc
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Type
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WASH
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Details
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The combined organic layers were washed with saturated aqueous NaCl (500 mL)
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Type
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CUSTOM
|
Details
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separated
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Type
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DRY_WITH_MATERIAL
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Details
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The organic phase was dried over Na2SO4
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Type
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FILTRATION
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Details
|
filtered
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Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(CNC2=C(C=C(C#N)C=C2)N)C=CC(=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.33 g | |
YIELD: CALCULATEDPERCENTYIELD | 105.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |